5-éthyl-2-méthoxy-N-(2-(1-propyl-1,2,3,4-tétrahydroquinolin-6-yl)éthyl)benzènesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

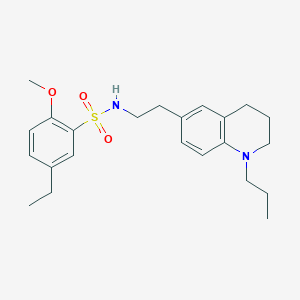

5-ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H32N2O3S and its molecular weight is 416.58. The purity is usually 95%.

BenchChem offers high-quality 5-ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie des polymères et science des matériaux

- Applications des polymères conducteurs: Ce composé peut être incorporé dans des polymères conducteurs. Par exemple, il contribue à la formation de Poly [2-méthoxy-5-(2-éthylhexyloxy)-1,4-phénylènevinylène], qui a des applications dans l'électronique organique, les capteurs et les dispositifs photovoltaïques .

Synthèse organique et transformations chimiques

- Réactions d'hydrométhylation: Les chercheurs ont exploré l'utilisation du 2-méthoxy-4-vinylphénol dans les réactions d'hydrométhylation. Ces transformations sont précieuses pour modifier les molécules organiques, y compris les produits naturels comme (-)-Δ8-THC et le cholestérol .

Présence naturelle et métabolisme végétal

- Dérivés de l'indole: Bien qu'il ne soit pas directement lié aux composés indoliques, le 2-méthoxy-4-vinylphénol partage certaines similitudes. Les dérivés de l'indole, tels que l'acide indole-3-acétique, jouent un rôle essentiel dans la croissance et le développement des plantes .

Activité Biologique

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C₁₈H₃₁N₃O₂S

- Molecular Weight : 345.53 g/mol

- CAS Number : Not yet assigned in the literature.

This compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antidiabetic properties.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structure suggests potential activity against various bacterial strains. Research indicates that sulfonamides inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sulfamethoxazole | E. coli | 0.5 µg/mL |

| Sulfanilamide | S. aureus | 1.0 µg/mL |

| 5-Ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | TBD | TBD |

Note: TBD indicates that specific data for this compound is not yet available in the literature.

Anti-inflammatory Activity

Recent studies have highlighted the role of phosphodiesterase (PDE) inhibitors in reducing inflammation. The compound may exhibit anti-inflammatory effects by inhibiting PDE enzymes, thereby increasing intracellular cyclic AMP levels, which can lead to reduced inflammatory responses.

Case Study: PDE Inhibition

A study involving a related sulfonamide demonstrated significant inhibition of PDE4, leading to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that similar compounds could potentially exhibit comparable anti-inflammatory effects.

Neuroprotective Effects

The tetrahydroquinoline moiety present in the compound has been associated with neuroprotective effects in various models of neurodegeneration. Compounds with this structure have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Table 2: Neuroprotective Effects of Tetrahydroquinoline Derivatives

| Compound Name | Model Used | Observed Effect |

|---|---|---|

| Tetrahydroquinoline A | SH-SY5Y cells | Reduced apoptosis and oxidative stress |

| 5-Ethyl-2-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | TBD | TBD |

The proposed mechanisms of action for the biological activity of this compound include:

- Inhibition of Enzymatic Pathways : By targeting specific enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : Enhancing cyclic nucleotide levels can lead to downstream effects on gene expression related to inflammation and cell survival.

- Direct Interaction with Cellular Components : Potential binding to receptors or cellular structures affecting cellular functions.

Propriétés

IUPAC Name |

5-ethyl-2-methoxy-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-4-14-25-15-6-7-20-16-19(8-10-21(20)25)12-13-24-29(26,27)23-17-18(5-2)9-11-22(23)28-3/h8-11,16-17,24H,4-7,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBMHJAZSJUEBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)CC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.